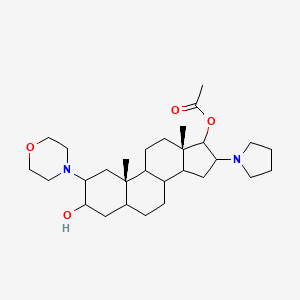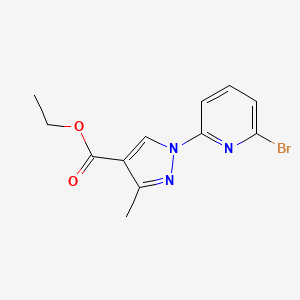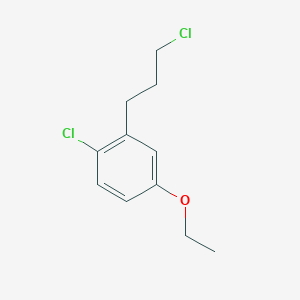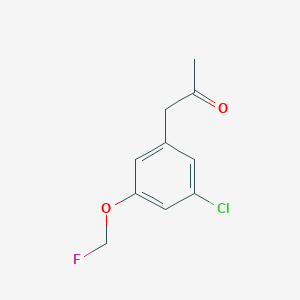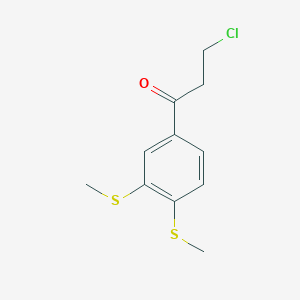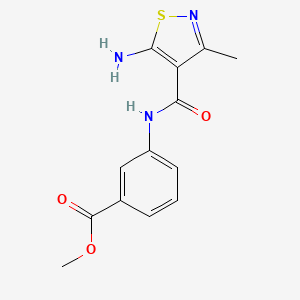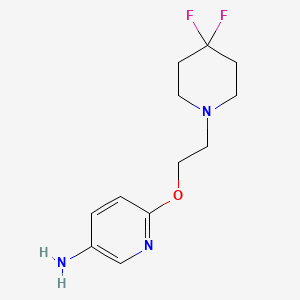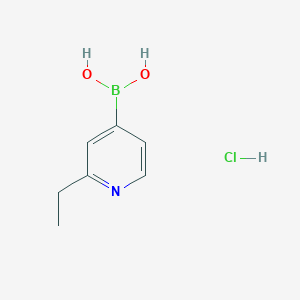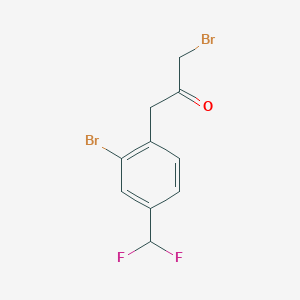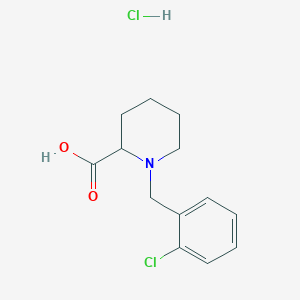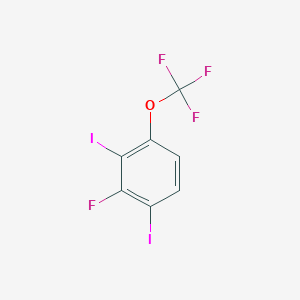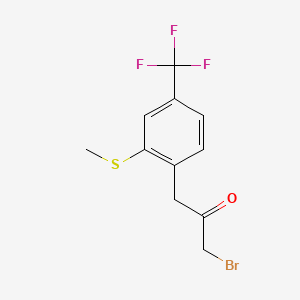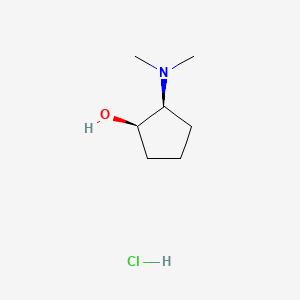
cis-2-(Dimethylamino)cyclopentan-1-OL hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-2-(Dimethylamino)cyclopentan-1-OL hydrochloride is a chemical compound with the molecular formula C7H15NO·HCl It is a cyclopentanol derivative where the hydroxyl group is positioned on the first carbon and the dimethylamino group on the second carbon in a cis configuration
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-(Dimethylamino)cyclopentan-1-OL hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the diastereoselective organophotoredox-catalyzed [3 + 2] cycloaddition of N-aryl cyclopropylamines with N-vinylphthalimides. This reaction uses a dual catalyst system comprising Eosin Y and Binol-derived phosphoric acid with Et3N as an additive .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
cis-2-(Dimethylamino)cyclopentan-1-OL hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce various amine compounds.
科学的研究の応用
cis-2-(Dimethylamino)cyclopentan-1-OL hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of fine chemicals and as a catalyst in certain reactions.
作用機序
The mechanism by which cis-2-(Dimethylamino)cyclopentan-1-OL hydrochloride exerts its effects involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes or receptors. The hydroxyl group can also form hydrogen bonds, further stabilizing the compound’s interaction with its target.
類似化合物との比較
Similar Compounds
cis-Cyclopentane-1,2-diamine: Similar in structure but with two amino groups instead of a hydroxyl and an amino group.
cis-Cyclopentanol: Lacks the dimethylamino group, making it less versatile in certain reactions.
cis-4-Hydroxycyclohexanecarboxylic acid: A larger ring structure with different functional groups.
Uniqueness
cis-2-(Dimethylamino)cyclopentan-1-OL hydrochloride is unique due to its specific functional groups and their positions, which confer distinct chemical reactivity and biological activity.
特性
分子式 |
C7H16ClNO |
|---|---|
分子量 |
165.66 g/mol |
IUPAC名 |
(1R,2S)-2-(dimethylamino)cyclopentan-1-ol;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-8(2)6-4-3-5-7(6)9;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7+;/m0./s1 |
InChIキー |
OMWDPKYCGZBEIQ-UOERWJHTSA-N |
異性体SMILES |
CN(C)[C@H]1CCC[C@H]1O.Cl |
正規SMILES |
CN(C)C1CCCC1O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


